(R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one
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Overview
Description
(R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorine and iodine-substituted phenyl ring, a triazole ring, and an oxazolidinone moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of (R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorine-substituted phenyl ring but lacks the triazole and oxazolidinone moieties.
Other Triazole-Containing Compounds: Compounds with triazole rings, such as certain antifungal agents, can be compared to (R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one in terms of their biological activity and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H10FIN4O2 |
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Molecular Weight |
388.14 g/mol |
IUPAC Name |
(5R)-3-(3-fluoro-4-iodophenyl)-5-(triazol-1-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H10FIN4O2/c13-10-5-8(1-2-11(10)14)18-7-9(20-12(18)19)6-17-4-3-15-16-17/h1-5,9H,6-7H2/t9-/m0/s1 |
InChI Key |
KPEMSGMCGMPKSL-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)I)F)CN3C=CN=N3 |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CN3C=CN=N3 |
Origin of Product |
United States |
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